Dryocrassin ABBA

Description

The exact mass of the compound Dryocrassin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

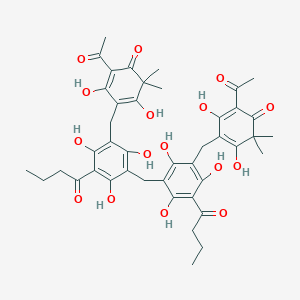

Structure

2D Structure

Properties

IUPAC Name |

2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H48O16/c1-9-11-24(46)28-32(50)18(30(48)20(34(28)52)14-22-36(54)26(16(3)44)40(58)42(5,6)38(22)56)13-19-31(49)21(35(53)29(33(19)51)25(47)12-10-2)15-23-37(55)27(17(4)45)41(59)43(7,8)39(23)57/h48-57H,9-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVKSKWNDSLRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(=C(C(=C3O)C(=O)CCC)O)CC4=C(C(C(=O)C(=C4O)C(=O)C)(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H48O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925979 | |

| Record name | 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12777-70-7 | |

| Record name | Dryocrassin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012777707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dryocrassin ABBA: A Phloroglucinol Derivative with Diverse Pharmacological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dryocrassin ABBA is a naturally occurring phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma.[1][2] This complex tetrameric compound has garnered significant scientific interest due to its broad spectrum of biological activities, including potent antiviral, antibacterial, and antitumor effects.[3][4] Preclinical studies have highlighted its therapeutic potential, particularly as an antiviral agent against influenza and coronaviruses, and as a novel antibacterial agent against pathogenic bacteria like Staphylococcus aureus.[2][5] This document provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanisms of action of this compound, intended for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a large, polyphenolic molecule belonging to the phloroglucinol class.[1] Its complex structure is characterized by four substituted phloroglucinol rings linked by methylene bridges. The specific arrangement of acyl and alkyl groups on these rings is crucial for its biological activity.

| Property | Value | Reference |

| Molecular Formula | C43H48O16 | [6] |

| Molecular Weight | 820.8 g/mol | [6] |

| IUPAC Name | 2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | [6] |

| CAS Number | 12777-70-7 | [3][6] |

| Purity | >99% (as determined by HPLC) | [7][8] |

| Solubility | Soluble in Pyridine, DMSO, Methanol | [9] |

Pharmacological Activities and Quantitative Data

This compound exhibits a range of pharmacological effects, with significant data available on its antiviral and antibacterial properties.

Antiviral Activity

The compound has demonstrated potent inhibitory effects against several clinically relevant viruses. Its mechanism often involves targeting key viral enzymes necessary for replication and propagation.[2][6]

| Virus Target | Assay Type | Metric | Value | Reference |

| Influenza A (H5N1) | Neuraminidase Inhibition | IC50 | 18.59 ± 4.53 µM | [2][10] |

| Influenza A (H7N9) | Neuraminidase Inhibition | IC50 | 3.6 µM | [6] |

| SARS-CoV-2 | Main Protease (Mpro) Inhibition | - | Inhibitory Activity Confirmed | [2][11] |

| SARS-CoV-2 | Antiviral Assay (Vero cells) | IC50 | Dose-dependent inhibition | [12] |

| SARS-CoV | Antiviral Assay (Vero cells) | IC50 | Dose-dependent inhibition | [12] |

| MERS-CoV | Antiviral Assay (Vero cells) | IC50 | Dose-dependent inhibition | [12] |

Antibacterial Activity

This compound has shown efficacy against Gram-positive bacteria, notably Staphylococcus aureus, by inhibiting enzymes crucial for bacterial virulence.[3][5]

| Bacterial Target | Assay Type | Metric | Value | Reference |

| S. aureus | Sortase A (SrtA) Inhibition | IC50 | 24.17 µM | [3][6] |

| S. aureus | vWbp Coagulase Activity | - | Significant Inhibition | [5][13] |

Antitumor and Immunosuppressive Activity

The compound also possesses antitumor and immunomodulatory properties.[3][5] It has been shown to induce apoptosis in cancer cells and suppress the function of dendritic cells, suggesting potential applications in oncology and transplantation.[3][5][13][14]

Preclinical Pharmacokinetics and Toxicity

Pharmacokinetic studies in mice have provided promising data for its potential as a therapeutic agent.[2][11]

| Parameter | Observation | Reference |

| Toxicity (Mice) | Approximate lethal dose >10 mg/kg (5-day repeated dose) | [2][11] |

| Cytotoxicity (MDCK cells) | TC50 > 400 µM | [7][10] |

| Microsomal Stability | Good | [2][11] |

| hERG Inhibition | Low | [2][11] |

| CYP450 Inhibition | Low | [2][11] |

| Half-life (in vivo) | 5.5–12.6 hours | [2][11] |

| Plasma Exposure (in vivo) | AUC 19.3–65 µg·h/mL | [2][11] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the efficacy and properties of this compound.

In Vivo Antiviral Efficacy (H5N1 Mouse Model)

This protocol was adapted from a study evaluating this compound against an amantadine-resistant H5N1 influenza strain.[8][15]

-

Animal Model : Specific-pathogen-free female BALB/c mice, 6-8 weeks old.

-

Virus Inoculation : Mice were intranasally inoculated with 10^4.5 ELD50 of H5N1 virus in a 100 µl volume. A control group received saline.

-

Drug Administration : Treatment began on day 2 post-inoculation and continued for 7 days. This compound was administered daily via oral gavage at doses of 12.5, 18.0, and 33 mg/kg body weight. A positive control group received amantadine hydrochloride (20 mg/kg), and an untreated group received saline.

-

Efficacy Assessment :

-

Survival Rate : Monitored daily for 14 days.

-

Body Weight : Measured daily as an indicator of morbidity.

-

Lung Index and Viral Load : On days 7 and 14 post-infection, a subset of mice was euthanized. Lungs were weighed to calculate the lung index (lung weight / body weight × 100). Lung tissues were then homogenized to determine viral loads via quantitative real-time PCR.[4][15]

-

In Vitro Anticoronaviral Assay (Immunofluorescence-based)

This method was used to assess the inhibitory activity of this compound against SARS-CoV-2, SARS-CoV, and MERS-CoV.[2][12]

-

Cell Line : Vero cells were seeded in 96-well plates.

-

Compound Preparation : this compound was dissolved in DMSO and serially diluted to the desired concentrations.

-

Infection and Treatment : Cells were infected with the respective coronavirus. After viral adsorption, the inoculum was removed, and cells were treated with media containing various concentrations of this compound.

-

Immunofluorescence Staining : After a set incubation period, cells were fixed and permeabilized. The expression of a viral protein (e.g., Nucleocapsid protein) was detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. Cell nuclei were counterstained with Hoechst dye.

-

Data Analysis : Images were acquired using a confocal microscope. The percentage of infected cells was quantified, and the IC50 value was calculated using non-linear regression analysis. Cell viability was assessed in parallel using a standard assay (e.g., CCK-8) to determine cytotoxicity.

Purity Determination by HPLC

This protocol is for assessing the purity of a this compound sample.[7][9]

-

Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mobile Phase : Isopropanol - Methanol - Chloroform - H2O - Phosphoric acid (102:20:12:24:0.1 v/v).

-

Flow Rate : 1.0 ml/min.

-

Column Temperature : Room Temperature.

-

Detection : UV absorbance at 283 nm.

-

Analysis : The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the peak corresponding to this compound (retention time ~8.4 min) relative to the total peak area.[7][8]

Mechanisms of Action and Signaling Pathways

This compound's diverse biological effects stem from its ability to interact with multiple molecular targets. The diagrams below illustrate some of its key mechanisms of action.

Caption: Antiviral mechanism of this compound targeting key viral enzymes.

Caption: Antibacterial workflow of this compound against S. aureus.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 12777-70-7 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemfaces.com [chemfaces.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | CAS#:12777-70-7 | Chemsrc [chemsrc.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

Dryocrassin ABBA: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dryocrassin ABBA is a phloroglucinol derivative found in the rhizomes of the fern Dryopteris crassirhizoma. This natural compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral and antibacterial properties. This technical guide provides an in-depth overview of the natural sourcing of this compound, detailed protocols for its isolation and purification, a compilation of its known biological activities with quantitative data, and an exploration of its mechanisms of action through signaling pathway diagrams.

Natural Source and Isolation

The primary natural source of this compound is the rhizome of the fern Dryopteris crassirhizoma Nakai, a plant that has been utilized in traditional medicine.[1][2][3][4] The isolation of this compound from this plant material is a multi-step process involving extraction, partitioning, and chromatographic purification.

Experimental Protocols

1.1.1. Extraction and Partitioning

A common method for the initial extraction of this compound from Dryopteris crassirhizoma rhizomes involves the use of organic solvents.

-

Protocol:

-

Dried and powdered rhizomes of Dryopteris crassirhizoma are subjected to extraction with 95% ethanol.

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with dichloromethane (CH2Cl2) and ethyl acetate (EtOAc). The this compound is typically enriched in the ethyl acetate fraction.

-

1.1.2. Chromatographic Purification

Further purification of the enriched fraction is achieved through a combination of column chromatography techniques.

-

Macroporous Adsorption Resin Chromatography:

-

The ethyl acetate fraction is loaded onto a DM-130 macroporous adsorption resin column.

-

The column is washed with water to remove impurities.

-

Elution with a stepwise gradient of ethanol in water is performed, with this compound typically eluting in the higher ethanol concentration fractions.

-

-

Silica Gel Column Chromatography:

-

The fraction containing this compound from the macroporous resin chromatography is further purified on a silica gel column.

-

A solvent system such as a gradient of acetone in dichloromethane is used for elution.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing pure this compound.

-

Purity Determination

The purity of the isolated this compound is commonly assessed by High-Performance Liquid Chromatography (HPLC).

-

HPLC Protocol:

-

Column: Phenomenex prodigy ODS (250 mm × 4.6 mm)[2]

-

Mobile Phase: A mixture of acetonitrile, isopropanol, 0.3% phosphoric acid, and 0.1% sodium dodecyl sulfate in a 50:50:10:5 ratio.[2]

-

Flow Rate: 1.0 mL/min[2]

-

Detection: UV at 280 nm[2]

-

Result: Purity of over 99% has been reported for isolated this compound.[5]

-

Quantitative Data

The biological activities of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound

| Virus Target | Assay | IC50 Value | Reference |

| H5N1 Influenza Virus Neuraminidase | Neuraminidase Inhibition Assay | 18.59 ± 4.53 µM | [4] |

| H5N1 Influenza Virus | Antiviral Activity Assay | 16.5 µM | [4] |

| SARS-CoV-2 Main Protease | Protease Inhibition Assay | 46.48 ± 1.1 µM | [4] |

| SARS-CoV | Antiviral Assay | 0.80 ± 0.07 µM | |

| MERS-CoV | Antiviral Assay | 1.31 ± 0.07 µM |

Table 2: Antibacterial Activity of this compound

| Bacterial Target | Assay | IC50 Value | Reference |

| Staphylococcus aureus Sortase A | FRET Assay | 24.17 µM |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| Mass Spectrometry (LC-MS/MS) | Precursor-product ion transition: m/z 819.3 → 403.4 | |

| 1H NMR | Specific data not available in the searched literature. | |

| 13C NMR | Specific data not available in the searched literature. |

Note: While the structure of this compound has been elucidated, specific 1H and 13C NMR chemical shift data were not available in the public domain literature reviewed for this guide.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are attributed to its interaction with specific cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

Ethanol extracts of Dryopteris crassirhizoma, the source of this compound, have been shown to exert anti-inflammatory effects by suppressing key inflammatory signaling pathways. It is plausible that this compound contributes significantly to this activity.

Caption: Putative anti-inflammatory mechanism of this compound.

Antibacterial Mechanism: Inhibition of Staphylococcus aureus Sortase A

This compound has been identified as an inhibitor of Sortase A, a key enzyme in Staphylococcus aureus responsible for anchoring virulence factors to the bacterial cell wall.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Putative Biosynthesis of Dryocrassin ABBA in Dryopteris crassirhizoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dryocrassin ABBA, a complex tetrameric acylphloroglucinol found in the rhizomes of the fern Dryopteris crassirhizoma, has garnered significant interest for its diverse biological activities, including antiviral and antibacterial properties. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, based on established principles of acylphloroglucinol biosynthesis. It includes detailed, adaptable experimental protocols for key enzyme assays, quantitative data on related compounds from D. crassirhizoma, and visualizations of the proposed biochemical routes and experimental workflows. While the precise enzymatic machinery in D. crassirhizoma remains to be fully elucidated, this guide serves as a foundational resource for researchers in the field.

Introduction

Dryopteris crassirhizoma is a perennial fern that has been used in traditional medicine, particularly in East Asia. Its rhizomes are a rich source of various bioactive secondary metabolites, with acylphloroglucinols being a prominent class. These compounds are characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) adorned with one or more acyl side chains. This compound is a notable example, featuring a complex structure derived from the linkage of four acylated phloroglucinol monomers. The biosynthesis of such complex natural products is a multi-step process involving a cascade of enzymatic reactions. This guide outlines the hypothetical pathway to this compound, drawing parallels from known biosynthetic pathways of similar molecules.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the Phloroglucinol Core: The foundational phloroglucinol ring is likely synthesized via the polyketide pathway, a common route for the biosynthesis of phenolic compounds in plants.

-

Acylation of the Phloroglucinol Core: Specific acyl side chains are attached to the phloroglucinol ring, creating various acylphloroglucinol monomers.

-

Oxidative Coupling and Dimerization: The acylphloroglucinol monomers undergo oxidative coupling to form dimers, which then further couple to yield the final tetrameric structure of this compound.

A visual representation of this proposed pathway is provided below.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not available in the current literature, data on the extraction and biological activity of related acylphloroglucinols from D. crassirhizoma provide context for their prevalence and potential therapeutic relevance.

Table 1: Extraction Yields of Acylphloroglucinols from Dryopteris crassirhizoma

| Extraction Solvent | Yield (%) | Reference |

| n-hexane | - | [1] |

| Dichloromethane | - | [1] |

| Ethyl acetate | 11.3 | [2] |

| Methanol | 22.9 | [2] |

Note: Specific yields for this compound were not detailed in these studies.

Table 2: Bioactivity of this compound and Related Compounds

| Compound | Bioactivity Assay | IC50 (µM) | Reference |

| This compound | Anti-SARS-CoV-2 Mpro | 46.48 ± 1.1 | [3] |

| This compound | Anti-influenza virus (H5N1) NA | 18.59 ± 4.53 | [3] |

| This compound | Anti-β-glucuronidase | 94.9 ± 2.5 | [4] |

| Flavaspidic acid AB | Anti-MRSA | - | [1] |

| Norflavaspidic acid AB | Anti-MRSA | - | [1] |

Experimental Protocols

The following are detailed, adaptable protocols for the key enzymatic assays relevant to the proposed biosynthesis of this compound. These protocols are based on established methods for similar enzymes.

Protocol for Type III Polyketide Synthase (PKS) Activity Assay

This protocol is designed to detect the formation of the phloroglucinol core from malonyl-CoA.

Objective: To determine the enzymatic activity of a putative Type III PKS from D. crassirhizoma.

Materials:

-

Enzyme extract from D. crassirhizoma (or purified recombinant PKS)

-

Malonyl-CoA

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Quenching solution (e.g., 20% HCl)

-

Ethyl acetate

-

HPLC system with a C18 column

-

Phloroglucinol standard

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

80 µL Reaction buffer

-

10 µL Enzyme extract (protein concentration to be determined)

-

10 µL Malonyl-CoA solution (final concentration, e.g., 100 µM)

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding 10 µL of quenching solution.

-

Extract the product by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a known volume of methanol (e.g., 50 µL).

-

Analyze the sample by HPLC, comparing the retention time and UV-Vis spectrum with the phloroglucinol standard.

-

Quantify the product formation based on a standard curve.

References

- 1. Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phloroglucinol Derivatives from Dryopteris crassirhizoma as Potent Xanthine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

Physical and chemical properties of Dryocrassin ABBA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dryocrassin ABBA is a naturally occurring phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma[1][2]. This complex polyphenolic compound has garnered significant scientific interest due to its diverse and potent biological activities, including antiviral, antibacterial, and antitumor properties[1][3][4]. Its multifaceted therapeutic potential makes it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and visualizations of its known mechanisms of action.

Physical and Chemical Properties

This compound is described as a yellow crystalline solid or powder[2][5]. Its purity has been determined to be greater than 98% by High-Performance Liquid Chromatography (HPLC)[2][6][7].

Table 1: Physical and Chemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C43H48O16 | [1][3][4][6] |

| Molecular Weight | 820.81 g/mol | [2][5][6] |

| CAS Number | 12777-70-7 | [1][3][6] |

| IUPAC Name | 2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | [1] |

| Canonical SMILES | CCCC(=O)c1c(O)c(CC2=C(O)C(C)(C)C(O)=C(C(C)=O)C2=O)c(O)c(Cc2c(O)c(CC3=C(O)C(C)(C)C(O)=C(C(C)=O)C3=O)c(O)c(C(=O)CCC)c2O)c1O | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

| Boiling Point | 1089.0 ± 65.0 °C at 760 mmHg | [4] |

| Flash Point | 626.1 ± 30.8 °C | [4] |

| LogP | 8.08 | [4] |

| Index of Refraction | 1.673 | [4] |

Table 2: Solubility of this compound

| Solvent | Concentration/Information | Recommendations | Source(s) |

| DMSO | 10 mM; 16.67 mg/mL (20.31 mM) | Sonication is recommended | [3][8] |

| In Vivo Formulation | 1 mg/mL (1.22 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Sonication is recommended | [3] |

| Other Solvents | Pyridine, Methanol, Ethanol | [2][5] |

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound has been determined to be over 99% using HPLC.[7][9]

-

Method: A study reported the retention time of this compound to be 8.399 minutes.[7][9]

-

Another reported HPLC method utilized the following conditions:

-

Mobile Phase: Isopropanol - Methanol - Chloroform - H₂O - Phosphoric acid (102:20:12:24:0.1, v/v)

-

Flow Rate: 1.0 ml/min

-

Column Temperature: Room Temperature

-

Detection Wavelength: 283 nm[2]

-

Quantification in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and accurate LC-MS/MS method has been developed for the determination of this compound in rat plasma.[5]

-

Chromatographic Separation:

-

Column: Zorbax SB-C18 column (50 × 2.1 mm, 1.8 µm)

-

Eluent A: 10 mM ammonium acetate in methanol containing 0.1% formic acid

-

Eluent B: 10 mM ammonium acetate in water containing 0.1% formic acid

-

Elution Composition: A:B = 99:1 (v/v)

-

Flow Rate: 0.3 mL/min[5]

-

Mechanism of Action and Signaling Pathways

This compound exhibits its biological activities through various mechanisms, including the inhibition of viral neuraminidase, modulation of host immune responses, and induction of apoptosis in cancer cells.

Antiviral Activity against Influenza Virus

This compound has demonstrated potent inhibitory activity against influenza virus neuraminidases, a crucial enzyme for viral replication and release.[1] It has shown significant efficacy against H7N9 and H5N1 influenza strains.[1][4] The proposed mechanism involves blocking the active site of the neuraminidase enzyme.

Caption: Inhibition of influenza virus neuraminidase by this compound.

Antibacterial Activity against Staphylococcus aureus

This compound inhibits the coagulase activity of von Willebrand factor-binding protein (vWbp) from Staphylococcus aureus.[4][10] This action prevents the conversion of fibrinogen to fibrin, a key step in the formation of blood clots that the bacteria use for protection and dissemination.

Caption: Inhibition of S. aureus coagulase activity by this compound.

Antitumor Activity via Apoptosis Induction

This compound has been shown to induce apoptosis in human hepatocellular carcinoma cells.[11] This process is believed to be mediated through the mitochondrial pathway involving caspases.

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its potent biological activities. The data presented in this technical guide, including its physical and chemical properties, established experimental protocols, and known mechanisms of action, provide a solid foundation for researchers and drug development professionals. Further investigation into its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in more complex disease models, is warranted to fully elucidate its therapeutic potential.

References

- 1. Buy this compound | 12777-70-7 [smolecule.com]

- 2. chemfaces.com [chemfaces.com]

- 3. This compound | Influenza Virus | Antibacterial | TargetMol [targetmol.com]

- 4. This compound | CAS#:12777-70-7 | Chemsrc [chemsrc.com]

- 5. This compound | CAS:12777-70-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. This compound supplier | CAS 12777-70-7 | AOBIOUS [aobious.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 12777-70-7 | Influenza Virus | MOLNOVA [molnova.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

The Antiviral Mechanism of Dryocrassin ABBA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dryocrassin ABBA, a phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma, has emerged as a promising natural compound with significant antiviral properties. This technical guide synthesizes the current understanding of its mechanism of action against a range of viruses, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Antiviral Mechanisms

This compound exhibits a multi-faceted approach to viral inhibition, primarily through direct enzymatic inhibition and immunomodulation. Against coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV, the primary mechanism identified is the inhibition of the viral main protease (Mpro or 3CLpro) , a critical enzyme for viral replication.[1][2] For influenza A virus, particularly the H5N1 strain, this compound has been shown to inhibit neuraminidase , an enzyme essential for the release of progeny virions from infected cells.[1][3]

Furthermore, in in-vivo studies using a mouse model of amantadine-resistant H5N1 avian influenza, this compound demonstrated a potent immunomodulatory effect. It was observed to significantly reduce lung inflammation and viral loads by modulating the host's cytokine response.[4][5][6] This involves the downregulation of pro-inflammatory cytokines such as IL-6, TNF-α, IFN-γ, and IL-12, and the upregulation of anti-inflammatory cytokines like IL-10 and MCP-1.[4][5][6]

Quantitative Antiviral Data

The antiviral efficacy of this compound has been quantified across several studies, both in vitro and in vivo. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Virus | Assay Type | Cell Line | IC50 (µM) | CC50/TC50 (µM) | Reference |

| SARS-CoV-2 | Immunofluorescence-based | Vero | 22.40 ± 0.73 | >50 | [1] |

| SARS-CoV | Immunofluorescence-based | Vero | 0.80 ± 0.07 | >50 | [1] |

| MERS-CoV | Immunofluorescence-based | Vero | Not explicitly stated, but inhibitory effect shown | >50 | [1] |

| Influenza A (H5N1) | Neuraminidase Inhibition Assay | - | 18.59 ± 4.53 | - | [1][3] |

| Influenza A (H5N1) | Cell-based assay | MDCK | 16.5 | >400 | [1][3] |

Table 2: In Vivo Efficacy of this compound against Amantadine-Resistant H5N1 in Mice

| Dosage (mg/kg) | Survival Rate (%) | Key Observations | Reference |

| 33 | 87 | Significant increase in body weight gain, reduced lung lesions and viral loads. Significant decrease in pro-inflammatory cytokines and increase in anti-inflammatory cytokines. | [4][5] |

| 18 | 80 | Significant increase in body weight gain, reduced lung lesions and viral loads. Significant decrease in pro-inflammatory cytokines and increase in anti-inflammatory cytokines. | [4][5] |

| 12.5 | 60 | Increased survival compared to untreated group. | [4][5] |

| 0 (Untreated) | 20 | - | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols employed in the cited studies.

Immunofluorescence-Based Antiviral Assay

This assay is used to determine the inhibitory effect of a compound on viral infection by visualizing and quantifying viral antigens within infected cells.

-

Cell Culture: Vero cells are seeded in 96-well plates at a density of 1.2 x 10^4 cells per well and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Viral Infection and Compound Treatment: Cells are infected with the target coronavirus (e.g., SARS-CoV-2 at a multiplicity of infection (MOI) of 0.0125) in the presence of serially diluted concentrations of this compound.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Immunostaining: After incubation, the cells are fixed, permeabilized, and stained with a primary antibody specific to a viral antigen (e.g., SARS-CoV-2 nucleocapsid protein). This is followed by incubation with a fluorescently labeled secondary antibody. Cell nuclei are counterstained with a fluorescent dye like Hoechst.

-

Imaging and Analysis: The plates are imaged using a high-content imaging system or a fluorescence microscope. The percentage of infected cells is quantified, and the IC50 value is calculated using non-linear regression analysis.

Cytotoxicity Assay

This assay is performed to determine the concentration of the compound that is toxic to the host cells, which is essential for calculating the selectivity index.

-

Cell Culture: Cells (e.g., Vero or MDCK) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. These assays measure the metabolic activity of viable cells.

-

Data Analysis: The absorbance is read using a microplate reader, and the CC50 (50% cytotoxic concentration) or TC50 (50% toxic concentration) value is calculated.

In Vivo Mouse Model of Influenza A (H5N1) Infection

This model is used to evaluate the therapeutic efficacy of this compound in a living organism.

-

Animal Model: Specific-pathogen-free (SPF) mice are used.

-

Viral Inoculation: Mice are intranasally inoculated with a lethal dose of amantadine-resistant H5N1 virus.

-

Drug Administration: this compound is administered orally by gavage at different dosages (e.g., 12.5, 18, and 33 mg/kg body weight) for a specified period (e.g., 7 days, starting from day 2 post-inoculation). A control group receives a placebo (e.g., saline), and a positive control group may receive another antiviral drug like amantadine.

-

Monitoring: The mice are monitored daily for body weight, clinical signs of illness, and survival for a period of 14 days.

-

Sample Collection and Analysis: On a specific day post-infection (e.g., day 7), a subset of mice from each group is euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure the levels of various pro- and anti-inflammatory cytokines using methods like flow cytometry or ELISA. Lung tissues are also collected to determine the viral load (e.g., by plaque assay or qRT-PCR) and to assess lung pathology (lung index).

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

Caption: Immunomodulatory mechanism of this compound in H5N1 infection.

Caption: Experimental workflow for antiviral drug discovery of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Virulence Potential of Dryocrassin ABBA Against Staphylococcus aureus

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the exploration of novel therapeutic strategies. One promising approach is the targeting of virulence factors, which are essential for bacterial pathogenicity but not for survival, thereby imposing less selective pressure for resistance development. Dryocrassin ABBA, a natural flavonoid compound, has emerged as a significant inhibitor of key S. aureus virulence factors. This technical guide provides an in-depth analysis of the anti-virulence activity of this compound against Staphylococcus aureus, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Quantitative Assessment of Bioactivity

The antibacterial effect of this compound against Staphylococcus aureus is primarily characterized by its ability to inhibit virulence factors rather than direct bactericidal activity. The following tables summarize the key quantitative metrics reported in the literature.

| Parameter | Strain | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | S. aureus Newman | > 1024 µg/mL | [1][2] |

| Half Maximal Inhibitory Concentration (IC50) | Inhibition of Sortase A (SrtA) | 24.17 µM | [3] |

Table 1: Antibacterial and Anti-Virulence Activity of this compound against Staphylococcus aureus

These data indicate that this compound does not significantly inhibit the growth of S. aureus at concentrations up to 1024 µg/mL.[1][2] However, it effectively inhibits the enzymatic activity of Sortase A, a key enzyme in anchoring surface proteins involved in virulence, with an IC50 value of 24.17 µM.[3]

Mechanism of Action: Targeting Key Virulence Factors

This compound exerts its anti-virulence effect against Staphylococcus aureus by targeting at least two critical virulence factors: Sortase A (SrtA) and von Willebrand factor-binding protein (vWbp).

Inhibition of Sortase A (SrtA)

Sortase A is a transpeptidase that anchors surface proteins containing an LPXTG motif to the peptidoglycan cell wall of Gram-positive bacteria.[4] These surface proteins are crucial for adhesion, invasion, and immune evasion. This compound has been shown to be an effective inhibitor of SrtA.[3][5] Molecular dynamics simulations and mutagenesis assays have revealed that this compound directly binds to the V166 and V168 residues of SrtA, which significantly attenuates its catalytic activity.[3][5]

Caption: Inhibition of Sortase A by this compound.

Inhibition of von Willebrand factor-binding protein (vWbp)

vWbp is a secreted virulence factor of S. aureus that activates host prothrombin, leading to the conversion of fibrinogen to fibrin.[1] This process contributes to blood clotting and is implicated in the pathophysiology of S. aureus infections such as infective endocarditis and pneumonia.[1] this compound has been demonstrated to significantly inhibit the coagulase activity of vWbp in vitro.[1] Molecular dynamics simulations suggest that this compound binds to a "central cavity" in vWbp, interacting with multiple amino acid residues (Arg-70, His-71, Ala-72, Gly-73, Tyr-74, Glu-75, Tyr-83, and Gln-87) and thereby interfering with its binding to prothrombin.[1] Importantly, this inhibition occurs without affecting bacterial growth or the expression of vWbp.[1]

References

- 1. An Inhibitory Effect of this compound on Staphylococcus aureus vWbp That Protects Mice From Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An Inhibitory Effect of this compound on Staphylococcus aureus vWbp That Protects Mice From Pneumonia [frontiersin.org]

- 3. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A [mdpi.com]

- 4. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Properties of Dryocrassin ABBA against Fusarium oxysporum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarium oxysporum, a soil-borne fungus, is responsible for significant economic losses in agriculture worldwide, causing vascular wilt and root rot in a wide range of host plants. The development of effective and environmentally benign fungicides is a critical area of research. Dryocrassin ABBA, a phloroglucinol derivative extracted from plants of the Dryopteris genus, has emerged as a promising natural compound with potent antifungal activity. This technical guide provides a comprehensive overview of the antifungal properties of this compound against Fusarium oxysporum, detailing its inhibitory effects, mechanism of action, and relevant experimental protocols.

Introduction

Phloroglucinols are a class of phenolic compounds known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties[1]. This compound, a member of this family, has been identified as a potential alternative to synthetic fungicides due to its efficacy against plant pathogens[2]. This document synthesizes the current knowledge on the interaction between this compound and Fusarium oxysporum, with a focus on the quantitative data and experimental methodologies that underpin our understanding of its antifungal action.

Quantitative Antifungal Activity

The efficacy of this compound against Fusarium oxysporum has been quantified through various in vitro assays. The following table summarizes the key inhibitory data.

| Parameter | Value | Reference |

| EC50 (Mycelial Growth) | 3.619 µg/mL | [3] |

| In vivo Inhibitory Rate (10 µg/mL) | 83.26% | [3] |

Note: The EC50 value is for Aspidinol B, a related phloroglucinol derivative from Dryopteris fragrans, which demonstrates the potential of this class of compounds against F. oxysporum.

Mechanism of Action

Research indicates that this compound exerts its antifungal effect through a multi-faceted mechanism that disrupts cellular homeostasis in Fusarium oxysporum.

Disruption of Cell Ultrastructure and Increased MDA Content

Exogenous application of this compound leads to significant changes in the cellular ultrastructure of F. oxysporum. This is accompanied by an increase in the content of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress[2].

Alteration of Antioxidant Enzyme Activity

This compound has been shown to decrease the activity of key antioxidant enzymes in F. oxysporum, including catalase (CAT), peroxidase (POD), superoxide dismutase (SOD), and glutathione reductase (GR)[2]. This enzymatic suppression likely contributes to the accumulation of reactive oxygen species (ROS), leading to cellular damage.

Transcriptomic Reprogramming

Transcriptome analysis of F. oxysporum treated with this compound reveals significant alterations in gene expression. The differentially expressed genes are primarily enriched in pathways related to oxidation-reduction processes and iron ion transport[2]. This suggests that this compound may interfere with crucial metabolic and transport functions within the fungal cell. A related phloroglucinol, aspidinol B, is speculated to affect the uptake of iron ions, leading to heme depletion and subsequent changes in oxidation-related pathways[3].

Experimental Protocols

The following sections detail the methodologies used to evaluate the antifungal properties of this compound against Fusarium oxysporum.

Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method to determine the inhibitory effect of a compound on fungal growth.

Procedure:

-

Preparation of Fungal Inoculum: Fusarium oxysporum is cultured on Potato Dextrose Agar (PDA) plates for 5-7 days at 25-28°C. Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing colony.

-

Preparation of Test Plates: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. This stock is then incorporated into molten PDA at various final concentrations. A control plate containing only the solvent is also prepared.

-

Inoculation and Incubation: A mycelial plug is placed at the center of each prepared PDA plate. The plates are then incubated at 25-28°C.

-

Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.

Determination of Malondialdehyde (MDA) Content

This assay quantifies the level of lipid peroxidation.

Procedure:

-

Sample Preparation: Mycelia from both this compound-treated and control cultures are harvested, washed, and weighed. The mycelia are then homogenized in a trichloroacetic acid (TCA) buffer.

-

Reaction: The homogenate is centrifuged, and the resulting supernatant is mixed with a solution of thiobarbituric acid (TBA). The mixture is heated in a water bath at 95°C to allow for the formation of the MDA-TBA adduct.

-

Measurement: After cooling, the mixture is centrifuged again to remove any precipitate. The absorbance of the supernatant is measured at 532 nm (for the MDA-TBA complex) and 600 nm (for non-specific turbidity).

-

Calculation: The MDA concentration is calculated using the Beer-Lambert law, with the extinction coefficient of the MDA-TBA adduct.

Antioxidant Enzyme Activity Assays

The activities of CAT, POD, SOD, and GR are determined spectrophotometrically using specific assay kits according to the manufacturer's instructions. The general workflow involves preparing a crude enzyme extract from fungal mycelia and then measuring the change in absorbance over time in the presence of a specific substrate for each enzyme.

Signaling Pathway Visualization

Based on transcriptomic data, a proposed signaling pathway for the action of this compound in Fusarium oxysporum is presented below. This model highlights the central role of oxidative stress and disruption of iron homeostasis.

Conclusion and Future Directions

This compound demonstrates significant antifungal potential against the phytopathogen Fusarium oxysporum. Its mechanism of action, centered on inducing oxidative stress and disrupting essential metabolic pathways, makes it a compelling candidate for the development of novel bio-fungicides. Further research should focus on optimizing its formulation and application for effective disease control in agricultural settings. In vivo studies on various host plants are essential to validate its efficacy and safety under field conditions. Additionally, a deeper investigation into the specific molecular targets of this compound could pave the way for the synthesis of even more potent and selective antifungal agents.

References

Unveiling the Antitumor Potential of Dryocrassin ABBA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antitumor effects of Dryocrassin ABBA, a phloroglucinol derivative, with a specific focus on its activity against cancer cell lines. This document synthesizes available research data to offer a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation.

Core Findings: this compound's Impact on Cancer Cells

This compound has demonstrated notable antitumor activity, primarily investigated in human hepatocellular carcinoma (HepG2) cells. The core mechanism of its action is the induction of apoptosis through a caspase-dependent mitochondrial pathway.[1][2] Research has shown that this compound effectively inhibits the growth of HepG2 cells in a concentration-dependent manner.[1][2] Furthermore, in vivo studies on murine hepatoma H22 cells have indicated that this compound can significantly suppress tumor growth without major side effects.[1][2]

Data Presentation: Quantitative Analysis of Antitumor Effects

The cytotoxic effect of this compound on the HepG2 cancer cell line has been quantified, demonstrating a clear dose-dependent response.

| Cancer Cell Line | Concentration of this compound (µg/mL) | Cell Viability (%) | Reference |

| HepG2 | 25 | 68 | [1][2] |

| HepG2 | 50 | 60 | [1][2] |

| HepG2 | 75 | 49 | [1][2] |

Mechanism of Action: The Apoptotic Signaling Pathway

This compound triggers apoptosis in cancer cells by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway. The compound upregulates the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the subsequent activation of caspase-3 and caspase-7, which are executioner caspases that drive the final stages of apoptosis.[1][2]

References

- 1. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]

Initial Toxicity Screening of Dryocrassin ABBA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of Dryocrassin ABBA, a phloroglucinol derivative isolated from Dryopteris crassirhizoma. The document summarizes key toxicological data, outlines experimental methodologies, and visualizes relevant biological pathways to support further investigation and development of this compound.

Executive Summary

This compound has demonstrated a range of biological activities, including antiviral, antibacterial, and antitumor effects.[1][2] Initial toxicity assessments suggest a favorable safety profile, characterized by a high maximum tolerated dose in rodents and low cytotoxicity in vitro. This guide consolidates the currently available preclinical safety and toxicity data to inform on its potential as a therapeutic agent.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from initial toxicity and safety pharmacology studies of this compound.

Table 1: In Vivo Acute and Repeated-Dose Toxicity

| Species | Route of Administration | Dosing Regimen | Endpoint | Result | Reference |

| Mice | Oral | 5-day repeated dose | Approximate Lethal Dose | >10 mg/kg | [3][4] |

| Sprague-Dawley Rats | Oral | Not Specified | Maximum Toxic Dosage (MTD) | Up to 2000 mg/kg | [5] |

Table 2: In Vitro Cytotoxicity

| Cell Line | Assay Type | Endpoint | Result | Reference |

| Madin-Darby Canine Kidney (MDCK) | Cell Counting Kit-8 (CCK8) | TC50 | >400 μM | [6][7] |

| Human Hepatocellular Carcinoma (HepG2) | MTT Assay | Cell Viability | 68% at 25 µg/mL60% at 50 µg/mL49% at 75 µg/mL | [8] |

Table 3: Safety Pharmacology Profile

| Assay | System/Target | Endpoint | Result | Reference |

| hERG Patch Clamp | hERG Potassium Channel | IC50 | >50 μM | [4] |

| % Inhibition at 10 µM | 7.27% | [4] | ||

| CYP450 Inhibition | Cytochrome P450 Isozymes | IC50 | 8.33–16.1 μM (low inhibition, except for 2C9) | [4] |

| Microsomal Stability | Mouse, Rat, and Human Liver Microsomes | % Remaining after 30 min | >68% | [3][4] |

| Plasma Stability | Human Plasma | % Remaining | 29.67% ± 8.37% | [4] |

| Rat Plasma | % Remaining | 67% ± 7.29% | [4] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard practices and the information available in the cited literature.

In Vivo Repeated-Dose Toxicity Study (Mice)

A 5-day repeated-dose study was conducted to determine the approximate lethal dose of this compound in mice.[3][4]

Protocol:

-

Animal Model: Healthy, adult mice of a specified strain, age, and weight range are used. Animals are acclimatized to laboratory conditions before the study.

-

Grouping: Animals are randomly assigned to a control group and at least one treatment group.

-

Dosing: this compound is administered orally (e.g., by gavage) once daily for five consecutive days. The control group receives the vehicle used to dissolve or suspend the compound.

-

Observations: Animals are observed daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

-

Endpoint: The primary endpoint is the determination of the approximate lethal dose, the dose at which mortality is observed.

In Vitro Cytotoxicity Assay (HepG2 Cells)

The cytotoxic effect of this compound on human hepatocellular carcinoma (HepG2) cells was evaluated using the MTT assay.[8]

Protocol:

-

Cell Culture: HepG2 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 25, 50, and 75 μg/mL). A control group is treated with vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. Cell viability is calculated as a percentage relative to the control group.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the activity of this compound.

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Dryocrassin ABBA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dryocrassin ABBA, a naturally occurring phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma. This document details its mass spectrometry and nuclear magnetic resonance (NMR) characteristics, outlines experimental protocols for its analysis, and explores its biological mechanism of action against Fusarium oxysporum.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been effectively utilized for the detection and quantification of this compound. In electrospray ionization (ESI) mode, this compound exhibits a distinct precursor-to-product ion transition.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 819.3 | 403.4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone of this compound, a trimeric phloroglucinol, has been characterized by ¹H and ¹³C NMR spectroscopy. While a complete, officially published data table for this compound remains to be consolidated, data from structurally analogous trimeric phloroglucinols isolated from Dryopteris crassirhizoma provide critical insights into its spectral features. The methylene bridges connecting the phloroglucinol rings give rise to characteristic signals in the ¹H NMR spectrum.

Note: The following data is representative of the core structural motifs found in this compound and related trimeric phloroglucinols from the same source. Definitive chemical shifts for this compound should be confirmed with a dedicated analysis of the pure compound.

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for the Trimeric Phloroglucinol Core in CDCl₃

| Position | δH (ppm) | δC (ppm) |

| Methylene Bridge 1 (C-7) | 3.52 | 17.9 |

| Methylene Bridge 2 (C-22) | 3.80 | 17.1 |

For a definitive and complete assignment of all proton and carbon signals of this compound, 2D NMR experiments such as COSY, HSQC, and HMBC are indispensable.

Experimental Protocols

Isolation of this compound

This compound can be isolated from the rhizomes of Dryopteris crassirhizoma using the following general procedure:

LC-MS/MS Analysis

A sensitive and accurate method for the quantification of this compound in biological matrices has been developed using liquid chromatography-tandem mass spectrometry[1].

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

NMR Spectroscopy

For the structural elucidation of this compound and related phloroglucinols, the following general NMR experimental parameters are employed:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

DEPT (Distortionless Enhancement by Polarization Transfer) to determine carbon multiplicities.

-

2D NMR:

-

COSY (Correlation Spectroscopy) for ¹H-¹H correlations.

-

HSQC (Heteronuclear Single Quantum Coherence) for one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations, which is crucial for connecting the phloroglucinol rings and substituent groups.

-

-

Biological Activity and Signaling Pathway

This compound has demonstrated significant inhibitory effects against the phytopathogenic fungus Fusarium oxysporum. Transcriptomic analysis has revealed that this compound's mechanism of action involves the downregulation of several key metabolic and virulence-related pathways in the fungus.

A transcriptome analysis of F. oxysporum treated with this compound identified 1244 differentially expressed genes, with 650 being downregulated[2]. The downregulated genes were predominantly associated with carbohydrate, amino acid, and lipid metabolism[2]. Furthermore, the expression of plant cell wall degrading enzymes (PCWDEs), heat shock proteins (HSPs), and major facilitator superfamily (MFS) transporters was also significantly reduced[2]. This multi-target effect disrupts essential cellular processes, thereby inhibiting fungal growth and pathogenicity.

This guide serves as a foundational resource for researchers interested in the spectroscopic properties and biological activities of this compound. Further investigation is warranted to fully elucidate its complete NMR spectral assignments and to explore its potential in drug development.

References

Dryocrassin ABBA: A Comprehensive Technical Guide to its Biological Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dryocrassin ABBA, a phloroglucinol derivative isolated from the rhizome of Dryopteris crassirhizoma, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of the known biological targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The accumulated evidence highlights its potential as an anticancer, antibacterial, antifungal, and antiviral agent, making it a compelling candidate for further drug development.

Anticancer Activity: Induction of Apoptosis in Hepatocellular Carcinoma

This compound has been shown to inhibit the growth of human hepatocellular carcinoma HepG2 cells in a concentration-dependent manner.[1][2] The primary mechanism underlying this anticancer effect is the induction of apoptosis through a caspase-dependent mitochondrial pathway.[1][2]

Quantitative Data: Cell Viability

| Concentration (µg/mL) | HepG2 Cell Viability (%) |

| 25 | 68 |

| 50 | 60 |

| 75 | 49 |

Signaling Pathway

Treatment with this compound leads to the upregulation of p53 and Bax expression while inhibiting the expression of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-3 and caspase-7, ultimately culminating in apoptosis.[1][2]

Experimental Protocols

-

Cell Viability Assay (MTT): HepG2 cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration. MTT reagent was then added, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured at a specific wavelength to determine cell viability.[1][2]

-

Apoptosis Assay (Flow Cytometry): Apoptosis was assessed using Annexin V-FITC and Propidium Iodide (PI) double staining. Treated cells were collected, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was then quantified using a flow cytometer.[1][2]

-

Gene and Protein Expression Analysis (Real-time PCR and Western Blotting): Total RNA was extracted from treated cells and reverse-transcribed to cDNA for real-time PCR analysis to quantify the mRNA levels of p53, Bax, and Bcl-2. For Western blotting, total protein was extracted, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against p53, Bax, Bcl-2, caspase-3, and caspase-7, followed by incubation with a secondary antibody and visualization.[1][2]

Antibacterial Activity: Inhibition of Staphylococcus aureus Sortase A

This compound exhibits antibacterial properties by targeting Sortase A (SrtA), a crucial enzyme in Gram-positive bacteria responsible for anchoring surface proteins involved in virulence.[3][4]

Quantitative Data: SrtA Inhibition

| Compound | IC50 (µM) |

| This compound | 24.17 |

Mechanism of Action

Molecular dynamics simulations and mutagenesis assays have revealed that this compound directly binds to the V166 and V168 residues of SrtA, which significantly attenuates its catalytic activity.[3] By inhibiting SrtA, this compound prevents the proper display of virulence factors on the bacterial surface, thereby reducing the pathogenicity of S. aureus.

Experimental Protocols

-

Fluorescence Resonance Energy Transfer (FRET) Assay: The inhibitory activity of this compound against SrtA was determined using a FRET-based assay. A synthetic peptide substrate labeled with a fluorophore and a quencher was incubated with SrtA in the presence of varying concentrations of this compound. The cleavage of the substrate by SrtA separates the fluorophore and quencher, resulting in an increase in fluorescence. The inhibition of this fluorescence increase was measured to determine the IC50 value.[3][4]

-

Molecular Dynamics Simulations and Mutagenesis Assays: Computational simulations were used to model the interaction between this compound and SrtA to identify potential binding sites. Site-directed mutagenesis was then performed to substitute the predicted binding residues (V166 and V168) to confirm their importance in the interaction and the inhibitory effect.[3]

Antifungal Activity: Inhibition of Fusarium oxysporum

This compound has demonstrated significant inhibitory effects against the mycelial growth of the phytopathogenic fungus Fusarium oxysporum.[5][6]

Quantitative Data: Mycelial Growth Inhibition

| Concentration (g/L) | Inhibition Rate (%) |

| 2 | 93.13 |

Mechanism of Action

Transcriptome analysis of F. oxysporum treated with this compound revealed a significant number of differentially expressed genes, with a predominance of downregulated genes in metabolic pathways.[5] The primary mechanism of action appears to be the disruption of carbohydrate, amino acid, and lipid metabolism, which are crucial for fungal growth and survival.[5] Additionally, this compound treatment leads to changes in the fungal cell ultrastructure, an increase in malondialdehyde (MDA) content (an indicator of oxidative stress), and a decrease in antioxidant enzyme activity.[5]

Experimental Protocols

-

Mycelial Growth Inhibition Assay: F. oxysporum was cultured on a potato dextrose agar (PDA) medium supplemented with different concentrations of this compound. The colony diameter was measured after a specific incubation period to determine the inhibition rate compared to a control group.[5][6]

-

Transcriptome Analysis (RNA-Seq): RNA was extracted from both treated and untreated F. oxysporum mycelia. Following library preparation and sequencing, the differentially expressed genes were identified, and Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to elucidate the affected biological processes and metabolic pathways.[5]

Antiviral Activity

This compound has shown promising antiviral activity against several viruses, including influenza virus and coronaviruses.

Inhibition of Influenza Virus Neuraminidase

This compound and its analogues have demonstrated inhibitory activity against the neuraminidase (NA) of the H7N9 avian influenza virus.[7]

| Compound | IC50 against Anhui H7N9 NA (µM) |

| This compound | 3.6 |

| Analogue b5 | 2.5 |

| Analogue e2 | 1.6 |

| Oseltamivir (OSV) | 9.6 |

Inhibition of SARS-CoV-2 Main Protease (Mpro)

This compound has been identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral replication cycle.[6][8] This suggests its potential as a broad-spectrum anticoronaviral agent, as it also showed inhibitory activity against SARS-CoV and MERS-CoV infection.[8]

Immunomodulatory Effects in H5N1 Avian Influenza Virus Infection

In a mouse model of amantadine-resistant H5N1 avian influenza virus infection, oral administration of this compound provided protection by reducing virus loads and inhibiting inflammation.[9][10][11] This was associated with a significant reduction in pro-inflammatory cytokines (IL-6, TNF-α, IFN-γ, and IL-12) and a dramatic increase in anti-inflammatory factors (IL-10 and MCP-1).[9][10]

Experimental Protocols

-

Neuraminidase Inhibition Assay: The inhibitory activity against influenza neuraminidase was evaluated using a chemiluminescent-based assay. Recombinant neuraminidase was incubated with a substrate and varying concentrations of the test compounds. The inhibition of the enzyme activity was measured by the reduction in the luminescent signal.[7]

-

Antiviral Assays in Cell Culture: Vero cells were infected with SARS-CoV-2, SARS-CoV, or MERS-CoV and treated with different concentrations of this compound. The inhibitory activity was determined using immunofluorescence-based assays by staining for viral proteins.[8]

-

In Vivo Mouse Model of Influenza Infection: Mice were infected with an amantadine-resistant H5N1 virus and then treated orally with this compound. The therapeutic efficacy was evaluated by monitoring survival rates, body weight changes, lung virus titers, and the levels of pro- and anti-inflammatory cytokines in bronchoalveolar lavage fluid using flow cytometry.[9][10][11]

Conclusion

This compound is a multifaceted natural compound with a well-documented portfolio of biological activities. Its ability to target distinct and critical pathways in cancer cells, bacteria, fungi, and viruses underscores its significant therapeutic potential. The detailed experimental evidence and elucidated mechanisms of action presented in this guide provide a solid foundation for future research and development efforts aimed at harnessing the full clinical potential of this compound. Further investigations into its pharmacokinetics, pharmacodynamics, and safety profile are warranted to advance this promising molecule towards clinical applications.

References

- 1. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells Through a Caspase-Dependent Mitochondrial Pathway -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]

- 3. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism of the Flavonoid Natural Product this compound against Staphylococcus aureus Sortase A [mdpi.com]

- 5. Inhibitory Effect and Mechanism of this compound Against Fusarium oxysporum [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Total synthesis of this compound and its analogues with potential inhibitory activity against drug-resistant neuraminidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticoronaviral Activity of the Natural Phloroglucinols, this compound and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assays of Dryocrassin ABBA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dryocrassin ABBA, a natural phloroglucinol derived from the rhizome of Dryopteris crassirhizoma, has demonstrated significant antiviral activity against a range of viruses, including coronaviruses and influenza viruses. These application notes provide a summary of its in vitro efficacy and detailed protocols for key antiviral and enzymatic assays. The information herein is intended to guide researchers in the evaluation of this compound and its potential as an antiviral therapeutic agent.

Antiviral Activity of this compound

This compound has been shown to inhibit the replication of several medically important viruses in vitro. Its mechanism of action appears to be virus-specific, targeting key viral enzymes essential for replication.

-

Against Coronaviruses (SARS-CoV-2, SARS-CoV, MERS-CoV): this compound exhibits potent antiviral activity by targeting the main protease (Mpro or 3CLpro), a critical enzyme in the coronavirus life cycle.[1] Inhibition of Mpro disrupts the processing of viral polyproteins, thereby halting viral replication.

-

Against Influenza Virus (H5N1): The antiviral effect of this compound against influenza virus is attributed to the inhibition of neuraminidase (NA), an enzyme crucial for the release of progeny virions from infected cells.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various viruses and its inhibitory activity against specific viral enzymes.

Table 1: Antiviral Activity and Cytotoxicity of this compound

| Virus | Cell Line | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| SARS-CoV-2 | Vero | Immunofluorescence | 22.40 ± 0.73 | >50 | >2.23 |

| SARS-CoV | Vero | Immunofluorescence | 0.80 ± 0.07 | >50 | >62.5 |

| MERS-CoV | Vero | Not explicitly stated | Not explicitly stated | >50 | Not applicable |

| Influenza A (H5N1) | Not explicitly stated | Not explicitly stated | 16.5 | >400 | >24.2 |

Table 2: Enzymatic Inhibition by this compound

| Target Enzyme | Virus | Assay | IC50 (µM) |

| Main Protease (Mpro) | SARS-CoV-2 | FRET-based | 46.48 ± 1.1 |

| Neuraminidase (NA) | Influenza A (H5N1) | Fluorescence-based | 18.59 ± 4.53 |

Experimental Protocols

In Vitro Antiviral Assay: Immunofluorescence-Based Protocol for Coronaviruses

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against coronaviruses using an immunofluorescence-based assay in Vero cells.

Materials:

-

Vero cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

Coronavirus stock (SARS-CoV-2, SARS-CoV, or MERS-CoV)

-

This compound

-

3% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody (e.g., anti-SARS-CoV-2 Nucleocapsid protein antibody)

-

FITC-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Phosphate Buffered Saline (PBS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM.

-